4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine mechanism of action
4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine mechanism of action
**An In-depth Technical Guide to the
Mechanism of Action of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine**
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities.[1] When coupled with a piperazine moiety, the resulting derivatives exhibit a broad spectrum of biological effects, targeting various enzymes and receptors.[2][3] This technical guide provides an in-depth exploration of the potential mechanisms of action for the specific compound, 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine. Drawing upon the established activities of structurally related molecules, we will delve into hypothesized cellular targets, the modulation of key signaling pathways, and the experimental methodologies required to elucidate its precise pharmacological profile. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this chemical entity.
Introduction: The Therapeutic Potential of Pyrimidine-Piperazine Conjugates
The convergence of pyrimidine and piperazine rings in a single molecular entity creates a privileged scaffold with significant therapeutic potential.[2][3] The pyrimidine ring, a fundamental component of nucleic acids, offers a versatile template for designing molecules that can interact with a wide array of biological targets.[1][4] The piperazine ring, with its two opposing nitrogen atoms, imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, while also providing a key interaction point for target binding.[2][3]
Derivatives of this scaffold have demonstrated a remarkable range of activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neurological effects.[1][5][6][7] This guide will focus on elucidating the likely mechanism of action of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine by examining the established pharmacology of its close analogs.
Hypothesized Cellular Targets and Mechanisms of Action
Based on the activities of structurally similar pyrimidine-piperazine derivatives, we can postulate several potential mechanisms of action for 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine. These are not mutually exclusive, and the compound may exhibit polypharmacology, acting on multiple targets simultaneously.
Kinase Inhibition: A Prominent Target Class
Many pyrimidine derivatives are potent kinase inhibitors, and this represents a primary avenue of investigation.
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Fms-Like Tyrosine Kinase 3 (FLT3): A series of 4-amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes have been identified as potent inhibitors of FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia.[8] The core pyrimidine-piperazine structure is crucial for this activity. It is plausible that 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine could also engage with the ATP-binding pocket of FLT3 or other related kinases.
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Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer.[9] Pyrrolo[2,1-f][10][11][12]triazines, which are structurally related to pyrimidines, bearing a piperazine moiety, have been developed as selective PI3Kα inhibitors.[9] Western blot analysis confirmed that these compounds inhibit the phosphorylation of AKT, a downstream effector of PI3K.[9] Given the structural similarities, 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine should be evaluated for its inhibitory activity against PI3K isoforms.
Anti-inflammatory Action via iNOS and COX-2 Inhibition
Chronic inflammation is implicated in numerous diseases. Morpholinopyrimidine derivatives, which share the core pyrimidine structure, have been shown to possess anti-inflammatory properties.
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Mechanism: These compounds were found to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophage cells by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[5] Molecular docking studies suggest a strong affinity for the active sites of iNOS and COX-2.[5] The anti-inflammatory potential of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine should be investigated through similar assays.
Neurological Activity: Targeting Receptors in the Central Nervous System
Piperazine derivatives are well-known for their diverse effects on the central nervous system.[7]
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Atypical Antipsychotic Potential: A series of 1-(pyrimidin-2-yl)piperazine derivatives have been evaluated as potential atypical antipsychotic agents.[13] The lead compound from this series demonstrated a low propensity for extrapyramidal side effects and was found to be a potent ligand for sigma binding sites, with modest to weak affinity for 5-HT1A and alpha 1 receptors, and was notably inactive at dopamine D2 receptors.[13] This suggests a mechanism that modulates dopaminergic activity indirectly.[13]
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Cognitive Enhancement: A pyrimidine derivative, (E)-N-[4-(4-chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-yl]-1-(furan-2-yl)methanimine, has been shown to ameliorate cognitive dysfunction in a zebrafish model of Alzheimer's disease.[14] This highlights the potential for pyrimidine-based compounds to address complex neurological disorders.
Antiparasitic Activity
Novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives have shown promising antitrypanosomal activity against Trypanosoma brucei, the causative agent of African sleeping sickness.[10] This suggests that 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine could be explored for its potential as an antiparasitic agent.
Experimental Workflows for Mechanistic Elucidation
To systematically investigate the mechanism of action of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine, a tiered approach is recommended, starting with broad screening and progressing to more focused mechanistic studies.
Initial Target Screening
A broad-based initial screening is crucial to identify the primary biological targets.
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Protocol 1: Kinase Panel Screening
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Objective: To identify potential kinase targets.
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Methodology:
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Prepare a stock solution of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine in DMSO.
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Submit the compound for screening against a comprehensive panel of recombinant human kinases (e.g., a panel of over 400 kinases).
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Assays are typically run at a fixed concentration (e.g., 1 or 10 µM) to determine the percent inhibition.
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Primary hits are identified as kinases showing significant inhibition (e.g., >50%).
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Data Analysis: Results are typically presented as a heatmap or a list of inhibited kinases.
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Protocol 2: Receptor Binding Panel
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Objective: To assess affinity for a wide range of CNS and other receptors.
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Methodology:
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Utilize a commercially available radioligand binding assay panel (e.g., the Psychoactive Drug Screening Program panel).
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The compound is tested at a fixed concentration against a panel of receptors, ion channels, and transporters.
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The displacement of a specific radioligand is measured to determine the percent inhibition of binding.
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Data Analysis: Identify receptors where the compound shows significant binding affinity.
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In Vitro Mechanistic Assays
Based on the initial screening results, more detailed in vitro assays are performed to validate and characterize the interactions.
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Protocol 3: IC50 Determination for Kinase Inhibition
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Objective: To determine the potency of inhibition for promising kinase hits.
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Methodology:
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Perform a dose-response kinase assay using a suitable technology (e.g., ADP-Glo™, LanthaScreen™).
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Serially dilute the compound to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
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Incubate the kinase, substrate, ATP, and compound for a defined period.
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Measure the kinase activity and plot the percent inhibition against the compound concentration.
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Data Analysis: Calculate the IC50 value using a non-linear regression model.
Table 1: Hypothetical IC50 Data for 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine
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| Kinase Target | IC50 (nM) |
| FLT3 | 50 |
| PI3Kα | 250 |
| Kinase X | >10,000 |
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Protocol 4: Cellular Phosphorylation Assay (Western Blot)
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Objective: To confirm target engagement in a cellular context.
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Methodology:
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Culture a relevant cell line (e.g., a human cancer cell line overexpressing the target kinase).
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Treat the cells with varying concentrations of the compound for a specified time.
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Lyse the cells and perform SDS-PAGE and Western blotting.
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Probe the blots with antibodies against the phosphorylated form of the target kinase or its downstream substrates (e.g., p-AKT for PI3K inhibition).
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Use an antibody against the total protein as a loading control.
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Data Analysis: Quantify the band intensities to determine the dose-dependent inhibition of phosphorylation.
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Signaling Pathway Analysis
The following diagram illustrates a hypothetical signaling pathway that could be modulated by 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine, assuming it acts as a kinase inhibitor.
Caption: Hypothetical signaling pathway inhibition.
Experimental Workflow Diagram
The overall workflow for elucidating the mechanism of action is depicted below.
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